2-Cyclohepten-1-one, 2-fluoro-
Overview
Description
2-Cyclohepten-1-one, 2-fluoro- is an organic compound with the molecular formula C7H9FO It is a derivative of cycloheptenone, where a fluorine atom is substituted at the second position of the cycloheptenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclohepten-1-one, 2-fluoro- can be synthesized through several methods. One common approach involves the dehydrohalogenation of the ethylene ketals of 2-chloro- and 2-bromocycloheptanone, followed by hydrolysis . Another method includes the α,β-dehydrogenation of cycloheptanone via α-phenylthio and α-phenylseleno ketones, which are then subjected to oxidation and thermal treatment .
Industrial Production Methods
Industrial production of 2-Cyclohepten-1-one, 2-fluoro- typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these industrial processes are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohepten-1-one, 2-fluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Cyclohepten-1-one, 2-fluoro- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and metabolic pathways.
Mechanism of Action
The mechanism by which 2-Cyclohepten-1-one, 2-fluoro- exerts its effects involves its interaction with molecular targets and pathways. As an α,β-enone, it can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone system. This reactivity is crucial in various biochemical and chemical processes .
Comparison with Similar Compounds
Similar Compounds
2-Cyclohepten-1-one: The parent compound without the fluorine substitution.
2-Cyclohexen-1-one: A similar compound with a six-membered ring.
2-Cyclopenten-1-one: A five-membered ring analog.
Uniqueness
2-Cyclohepten-1-one, 2-fluoro- is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can influence the compound’s reactivity, stability, and interaction with other molecules, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-fluorocyclohept-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FO/c8-6-4-2-1-3-5-7(6)9/h4H,1-3,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLVMTWLZOLAGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(=CC1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453712 | |
Record name | 2-Cyclohepten-1-one, 2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101128-35-2 | |
Record name | 2-Cyclohepten-1-one, 2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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